Imidaprilat
Descripción general
Descripción
Imidaprilat is the active metabolite of Imidapril, an ACE inhibitor used as an antihypertensive drug and for the treatment of chronic heart failure . It is produced as the active metabolite of the prodrug imidapril .
Synthesis Analysis
Imidaprilat is produced by the metabolism of Imidapril. After oral administration, Imidapril is metabolized by ethyl ester bond hydrolysis to form Imidaprilat .
Molecular Structure Analysis
The chemical formula of Imidaprilat is C18H23N3O6 . The exact mass is 377.16 and the molecular weight is 377.400 . The structure of Imidaprilat includes 9 hydrogen bond acceptors and 3 hydrogen bond donors .
Chemical Reactions Analysis
In the solid state, Imidaprilat undergoes degradation according to an autocatalytic reaction model, with the rate constant k = (4.764 ± 0.34)×10^−6 s^−1. The degradation results in the formation of two products: Imidaprilat and the diketopiperazine derivative .
Physical And Chemical Properties Analysis
Imidaprilat is a white crystalline powder, soluble in methanol and water, with a melting point of about 203°C . The calculated molecular properties for Imidaprilat include 9 hydrogen bond acceptors and 3 hydrogen bond donors .
Aplicaciones Científicas De Investigación
Renoprotective Effects
Imidaprilat has been found to have renoprotective effects in patients with type 1 diabetes . The reduction in plasma and tissue angiotensin II levels results in decreased renal sodium and water retention .
Treatment of Diabetic Nephropathy
Imidaprilat has been used in the treatment of diabetic nephropathy associated with type 1 diabetes mellitus . It reduces urinary albumin excretion rate, a marker of nephropathy .
Treatment of Chronic Heart Failure
Imidaprilat has been shown to improve exercise capacity in patients with chronic heart failure . This is thought to be due to its ability to reduce systemic blood pressure .
Stability of Coronary Plaque
Imidaprilat is thought to regulate many pathways such as the kininogen/bradykinin/prostaglandin pathway and MMP2/9 pathway . These lead to marked peripheral vasodilation and the stability of coronary plaque .
Interaction with Other Drugs
Imidaprilat may inhibit aldosterone production and decrease potassium secretion; thus, concomitant use of potassium-sparing diuretics or potassium supplements is not recommended . Also, it may increase reabsorption of lithium in the renal tubules and increase the toxicity of lithium if co-administered with lithium preparations .
Mecanismo De Acción
Target of Action
Imidaprilat, the active metabolite of Imidapril, primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin System (RAS), a hormone system that regulates blood pressure and fluid balance .
Biochemical Pathways
The inhibition of ACE leads to a decrease in angiotensin II, resulting in reduced vasoconstriction and decreased aldosterone secretion . Aldosterone promotes the reabsorption of sodium and water in the kidneys, which can increase blood volume and subsequently, blood pressure. Therefore, the action of Imidaprilat indirectly leads to a decrease in blood volume, aiding in the reduction of blood pressure .
Pharmacokinetics
About 70% of the ingested Imidapril is absorbed quickly from the gut . This percentage is reduced significantly when taken with a fatty meal . It reaches highest blood plasma concentrations after two hours and has a biological half-life of two hours . Imidapril is a prodrug and is activated to Imidaprilat, which reaches highest plasma concentrations after 7 hours, has an initial half-life of 7 to 9 hours and a terminal half-life of more than 24 hours . The absolute bioavailability of Imidaprilat is 42% . About 40% of the drug is excreted via the urine and 50% via the bile and feces .
Action Environment
The absorption of Imidapril is significantly reduced when it is administered with a high-fat meal . Therefore, dietary factors can influence the bioavailability and efficacy of Imidaprilat . Furthermore, certain drug interactions can affect the action of Imidaprilat. For instance, Rifampicin reduces the activation of Imidapril to its active metabolite Imidaprilat . Also, like other ACE inhibitors, Imidapril increases potassium levels in the blood and can therefore cause hyperkalemia, especially when combined with potassium-sparing diuretics or potassium substitution .
Safety and Hazards
Propiedades
IUPAC Name |
(4S)-3-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O6/c1-11(15(22)21-14(17(25)26)10-20(2)18(21)27)19-13(16(23)24)9-8-12-6-4-3-5-7-12/h3-7,11,13-14,19H,8-10H2,1-2H3,(H,23,24)(H,25,26)/t11-,13-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAVNRVDTAPBNR-UBHSHLNASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C(CN(C1=O)C)C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1[C@@H](CN(C1=O)C)C(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidaprilat | |
CAS RN |
89371-44-8 | |
Record name | Imidaprilat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89371-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidaprilat [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089371448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IMIDAPRILAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUU07Y30IA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Imidaprilat | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041908 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.